molecular formula C16H22ClNO5S B345444 Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate CAS No. 915913-33-6

Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate

Cat. No.: B345444
CAS No.: 915913-33-6
M. Wt: 375.9g/mol
InChI Key: ZTSNCDXGLHSGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a sulfonyl group and an ethyl ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 1-(5-bromo-2-ethoxyphenyl)sulfonylpiperidine-4-carboxylate: Similar structure but with a bromo group instead of a chloro group.

    Ethyl 1-(5-chloro-2-ethoxyphenyl)sulfonylpiperidine-3-carboxylate: Similar structure but with the carboxylate group at a different position on the piperidine ring.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

915913-33-6

Molecular Formula

C16H22ClNO5S

Molecular Weight

375.9g/mol

IUPAC Name

ethyl 1-(5-chloro-2-ethoxyphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C16H22ClNO5S/c1-3-22-14-6-5-13(17)11-15(14)24(20,21)18-9-7-12(8-10-18)16(19)23-4-2/h5-6,11-12H,3-4,7-10H2,1-2H3

InChI Key

ZTSNCDXGLHSGJH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.